2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes both acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 3-acetylphenol with 4-methoxyaniline in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of a nitro group can produce amines.
Scientific Research Applications
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity to enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)propanamide
- 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)butanamide
Uniqueness
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)13-4-3-5-16(10-13)22-11-17(20)18-14-6-8-15(21-2)9-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVOZIHFHXEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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